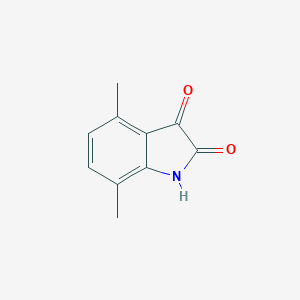
2-Furannonanoic acid, 5-(21,23-dimethylpentacosyl)tetrahydro-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Furannonanoic acid, 5-(21,23-dimethylpentacosyl)tetrahydro-, methyl ester is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-Furannonanoic acid, 5-(21,23-dimethylpentacosyl)tetrahydro-, methyl ester is not fully understood. However, studies have suggested that it may exert its effects through the modulation of various signaling pathways involved in inflammation, oxidative stress, and cancer.
Biochemical and Physiological Effects
Studies have shown that 2-Furannonanoic acid, 5-(21,23-dimethylpentacosyl)tetrahydro-, methyl ester has various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are associated with the development of various diseases. It has also been shown to inhibit the growth of cancer cells and induce apoptosis, which is the programmed cell death of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2-Furannonanoic acid, 5-(21,23-dimethylpentacosyl)tetrahydro-, methyl ester in lab experiments has several advantages. It is a stable compound that can be easily synthesized and purified. It also has low toxicity, making it a safe compound to use in experiments. However, its limited solubility in water and other solvents can be a limitation in some experiments.
Direcciones Futuras
There are several future directions for the research of 2-Furannonanoic acid, 5-(21,23-dimethylpentacosyl)tetrahydro-, methyl ester. These include the investigation of its potential use in the development of new drugs for the treatment of various diseases, as well as the exploration of its use as a biomarker for diseases. Further studies are also needed to fully understand its mechanism of action and to optimize its synthesis method.
Conclusion
In conclusion, 2-Furannonanoic acid, 5-(21,23-dimethylpentacosyl)tetrahydro-, methyl ester is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and optimize its use in various applications.
Métodos De Síntesis
The synthesis of 2-Furannonanoic acid, 5-(21,23-dimethylpentacosyl)tetrahydro-, methyl ester involves the reaction of furan-2-carboxylic acid with 21,23-dimethylpentacosyl alcohol in the presence of a catalyst. The reaction is carried out under specific conditions of temperature and pressure to yield the desired product.
Aplicaciones Científicas De Investigación
2-Furannonanoic acid, 5-(21,23-dimethylpentacosyl)tetrahydro-, methyl ester has been the subject of extensive scientific research due to its potential applications in various fields. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. It has also been investigated for its potential use in the development of new drugs and as a biomarker for diseases.
Propiedades
Número CAS |
18082-13-8 |
|---|---|
Nombre del producto |
2-Furannonanoic acid, 5-(21,23-dimethylpentacosyl)tetrahydro-, methyl ester |
Fórmula molecular |
C41H80O3 |
Peso molecular |
621.1 g/mol |
Nombre IUPAC |
methyl 9-[5-(21,23-dimethylpentacosyl)oxolan-2-yl]nonanoate |
InChI |
InChI=1S/C41H80O3/c1-5-37(2)36-38(3)30-26-22-18-16-14-12-10-8-6-7-9-11-13-15-17-19-23-27-31-39-34-35-40(44-39)32-28-24-20-21-25-29-33-41(42)43-4/h37-40H,5-36H2,1-4H3 |
Clave InChI |
AKFPSBSFRASTJY-UHFFFAOYSA-N |
SMILES |
CCC(C)CC(C)CCCCCCCCCCCCCCCCCCCCC1CCC(O1)CCCCCCCCC(=O)OC |
SMILES canónico |
CCC(C)CC(C)CCCCCCCCCCCCCCCCCCCCC1CCC(O1)CCCCCCCCC(=O)OC |
Sinónimos |
5-(21,23-Dimethylpentacosyl)tetrahydro-2-furannonanoic acid methyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



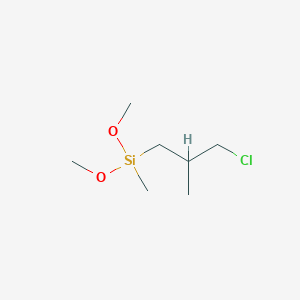

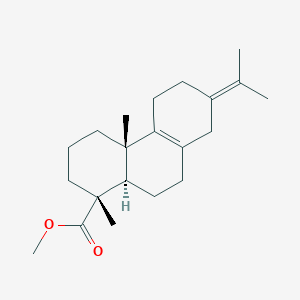


![[1,2,4]Triazolo[4,3-b]pyridazin-6-amine](/img/structure/B99957.png)


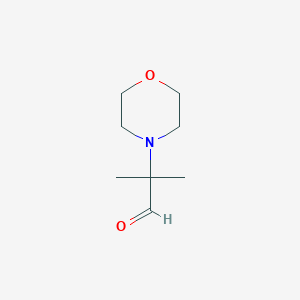
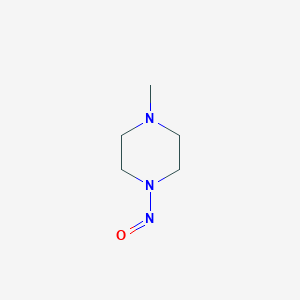
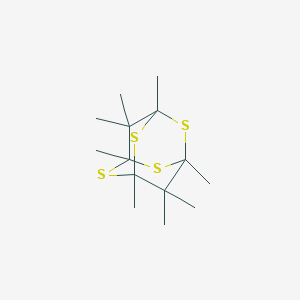
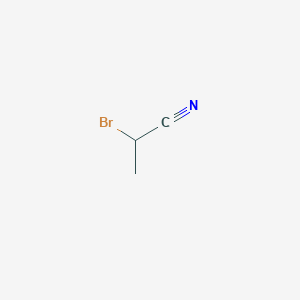
![2-[2-(2-Methoxyethoxy)ethoxy]acetic acid](/img/structure/B99971.png)
